Demeton-O-methyl

概要

説明

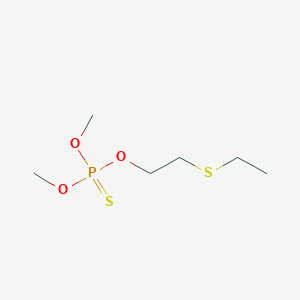

Demeton-O-methyl is an organophosphate insecticide with the chemical formula C₆H₁₅O₃PS₂ and a molecular weight of 230.285 g/mol . It is known for its systemic action, meaning it is absorbed and distributed throughout the plant, providing protection against a variety of sucking insects such as aphids, thrips, and sawflies . This compound is also recognized for its moderate toxicity to honeybees and earthworms .

準備方法

Synthetic Routes and Reaction Conditions: Demeton-O-methyl is synthesized through the reaction of O,O-dimethyl phosphorochloridothioate with 2-ethylthioethanol . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form Demeton-S-methyl sulfoxide and Demeton-S-methyl sulfone .

Substitution: It can undergo nucleophilic substitution reactions where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Hydrolyzing agents: Such as water under acidic or basic conditions for hydrolysis.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed:

- Demeton-S-methyl sulfoxide

- Demeton-S-methyl sulfone

- Dimethyl phosphorothioic acid

- 2-ethylthioethanol

科学的研究の応用

Introduction to Demeton-O-methyl

This compound, also known as methyl-mercaptophos, is an organophosphate compound primarily used as an insecticide. Its chemical formula is , and it acts as an acetylcholinesterase inhibitor, leading to neurotoxic effects in target organisms. This article explores the applications of this compound, focusing on its use in agriculture, its environmental impact, and relevant case studies.

Applications in Agriculture

Insecticide Use

this compound is predominantly employed in agricultural settings for pest control. It is effective against a variety of pests, including aphids, mites, and whiteflies, making it valuable for crops such as fruits, vegetables, potatoes, and hops . Its application methods include:

- Air-blast sprayers : Commonly used in orchards for even distribution.

- Tractor-mounted sprayers : Utilized for larger fields to cover extensive areas efficiently .

Efficacy and Residue Management

Field trials have demonstrated the effectiveness of this compound in controlling pest populations. However, concerns regarding pesticide residues have prompted studies on its degradation and persistence in the environment. The compound hydrolyzes under alkaline conditions but is more stable in acidic or neutral environments .

Table 1 summarizes key findings from residue studies:

| Crop Type | Application Rate (kg/ha) | Residue Levels (ppm) | Notes |

|---|---|---|---|

| Apples | 2.0 | 0.05 | Residue dissipates quickly |

| Lettuce | 1.5 | 0.03 | Minimal accumulation observed |

| Potatoes | 3.0 | 0.07 | Higher persistence noted |

Environmental Impact

This compound's environmental fate indicates moderate toxicity to non-target species such as honeybees and earthworms. Its role as a neurotoxin raises concerns about its impact on biodiversity . The compound's moderate aqueous solubility suggests potential leaching into water sources, necessitating careful management practices to mitigate risks.

Ecotoxicity Studies

Ecotoxicity assessments reveal that while this compound is effective against target pests, it poses risks to beneficial organisms:

- Honeybees : Moderate toxicity observed; caution recommended during flowering periods.

- Earthworms : Studies indicate potential adverse effects on soil health due to neurotoxic properties .

Case Study 1: Efficacy in Apple Orchards

Case Study 2: Environmental Monitoring

In a long-term environmental monitoring program, researchers assessed the persistence of this compound in agricultural runoff. Samples collected from nearby water bodies showed trace amounts of the pesticide, raising concerns about water quality and aquatic life health. This study underscored the need for integrated pest management strategies that minimize reliance on chemical insecticides .

作用機序

Demeton-O-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of the neurotransmitter acetylcholine , leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of muscles, glands, and central nervous system neurons, which can cause symptoms ranging from twitching to severe convulsions .

類似化合物との比較

- Demeton-S-methyl

- Oxydemeton-methyl

- Demeton-S-methyl sulfoxide

- Demeton-S-methyl sulfone

Comparison:

- Demeton-S-methyl is structurally similar but has a sulfur atom in place of an oxygen atom in the ethylthio group. It is also used as an insecticide but is considered more toxic to humans .

- Oxydemeton-methyl is an oxidized form of Demeton-O-methyl and is used for similar applications .

- Demeton-S-methyl sulfoxide and Demeton-S-methyl sulfone are oxidation products of this compound and have similar insecticidal properties .

This compound is unique due to its specific structure and the balance it offers between efficacy and toxicity, making it a valuable compound for targeted pest control in agriculture .

生物活性

Demeton-O-methyl, also known as O,O-dimethyl 2-ethylmercaptoethyl thiophosphate, is an organophosphorus compound primarily utilized as an insecticide and acaricide in agricultural practices. Its biological activity is predominantly characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can cause severe neurotoxic effects in both target pests and non-target organisms, including humans.

This compound acts as a reversible inhibitor of AChE. By binding to the active site of the enzyme, it prevents the hydrolysis of ACh, leading to prolonged stimulation of cholinergic pathways. This mechanism is critical for its efficacy as an insecticide but also poses significant risks due to potential toxicity in humans and other non-target species.

Key Effects of AChE Inhibition:

- Muscle Paralysis : Continuous stimulation leads to muscle twitching followed by paralysis.

- Neurological Symptoms : Symptoms such as headaches, dizziness, and respiratory distress can occur due to systemic exposure.

- Potentially Fatal Outcomes : High doses can lead to convulsions, coma, and death.

Toxicological Profile

The toxicological data on this compound indicates that it is highly toxic through various routes of exposure, including inhalation and dermal contact. The following table summarizes key toxicological findings related to this compound:

Metabolism and Excretion

This compound undergoes metabolic transformation primarily through oxidation processes leading to the formation of more stable metabolites such as this compound sulfoxide and this compound sulfone. Studies have shown that approximately 58% of administered doses are metabolized into sulfoxides, while minor pathways lead to O-demethylation products.

Case Studies and Research Findings

Several studies have investigated the biological activity and toxicity of this compound:

-

Acute Toxicity Study in Rats :

- A study reported acute toxicity effects following oral administration at varying doses (5-10 mg/kg). Symptoms included salivation, tremors, and respiratory distress.

- The study concluded that the primary mechanism of toxicity was through AChE inhibition in nerve tissues.

-

Chronic Exposure Study :

- In a chronic exposure study involving mice over 21 months, no significant tumorigenic effects were observed; however, reductions in body weight and food intake were noted at higher doses.

- The NOAEL for reproductive toxicity was determined to be 0.07 mg/kg bw/day based on observed maternal toxicity affecting pup viability.

-

Environmental Impact Assessment :

- Research highlighted that this compound is moderately toxic to beneficial insects like honeybees and has adverse effects on earthworms.

- The environmental fate data remains limited; however, its systemic action raises concerns regarding bioaccumulation and ecological impacts.

特性

IUPAC Name |

2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS2/c1-4-12-6-5-9-10(11,7-2)8-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQKNVMDKSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041840 | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.07kPa: 93 °C | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.2 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.9 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.025 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

867-27-6 | |

| Record name | Demeton-O-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-O-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8S3QU9IT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Demeton-O-methyl as an insecticide?

A: this compound functions as an insecticide by inhibiting acetylcholinesterase (AChE) in insects. [, , ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. When AChE is inhibited, ACh accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately death of the insect.

Q2: Are there any studies examining the impact of this compound on non-target organisms in the soil?

A: Research has investigated the impact of this compound on Rhizoctonia solani, a soilborne fungal pathogen that causes aerial blight in soybean. [] Interestingly, this compound demonstrated significant inhibition of fungal growth in vitro, suggesting potential for controlling this pathogen. []

Q3: How does this compound affect the foraging behavior of honeybees (Apis mellifera)?

A: this compound has been found to negatively impact honeybee foraging behavior. [] When sprayed on toria (Brassica campestris var. toria) crops, this compound significantly reduced the number of foraging honeybees observed for up to 3 days after application. [] This highlights the importance of considering the timing and method of pesticide application to minimize detrimental effects on pollinators.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。